Cas no 1609403-77-1 (1-[4-(methylthio)benzyl]piperazine hydrochloride)
1-[4-(methylthio)benzyl]piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(methylthio)benzyl]piperazine hydrochloride
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- MDL: MFCD26959654
- Inchi: 1S/C12H18N2S.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
- InChI Key: KHJBYWMMJCTIDD-UHFFFAOYSA-N
- SMILES: C(N1CCNCC1)C1C=CC(SC)=CC=1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
1-[4-(methylthio)benzyl]piperazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB403213-1 g |
1-[4-(Methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 1g |
€367.20 | 2023-04-25 | ||
| Fluorochem | 361404-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95.0% | 1g |
£315.00 | 2023-04-13 | |
| abcr | AB403213-1g |
1-[4-(Methylthio)benzyl]piperazine hydrochloride; . |
1609403-77-1 | 1g |
€385.20 | 2025-04-20 | ||
| eNovation Chemicals LLC | Y1237695-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$320 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237695-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$320 | 2025-02-28 | |
| 1PlusChem | 1P00J478-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$214.00 | 2025-03-01 | |
| A2B Chem LLC | AI91108-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$214.00 | 2024-04-20 | |
| Ambeed | A978230-1g |
1-[4-(Methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$252.0 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1237695-1g |
1-[4-(methylthio)benzyl]piperazine hydrochloride |
1609403-77-1 | 95% | 1g |
$320 | 2025-02-26 |
1-[4-(methylthio)benzyl]piperazine hydrochloride Suppliers
1-[4-(methylthio)benzyl]piperazine hydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-[4-(methylthio)benzyl]piperazine hydrochloride
1-[4-(Methylthio)benzyl]Piperazine Hydrochloride: A Comprehensive Overview
1-[4-(Methylthio)benzyl]Piperazine Hydrochloride, also known by its CAS number 1609403-77-1, is a chemical compound that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its structural versatility and ability to form hydrogen bonds. The presence of the methylthio group attached to the benzyl moiety introduces unique electronic and steric properties, making this compound particularly interesting for its potential applications in medicinal chemistry.
The structure of 1-[4-(Methylthio)benzyl]Piperazine Hydrochloride consists of a piperazine ring connected to a benzyl group substituted with a methylthio group at the para position. This substitution pattern is crucial as it influences the compound's solubility, stability, and interactions with biological targets. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and efficacy of piperazine-based drugs. For instance, researchers have demonstrated that the methylthio group can act as an electron-donating substituent, which may improve the compound's ability to interact with specific receptor sites.
In terms of synthesis, 1-[4-(Methylthio)benzyl]Piperazine Hydrochloride can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 4-methylthiobenzyl chloride with piperazine in the presence of a suitable base. This reaction is typically carried out under mild conditions to ensure optimal yield and purity. The hydrochloride salt form is often preferred for pharmaceutical applications due to its enhanced stability and solubility properties.
The pharmacological properties of 1-[4-(Methylthio)benzyl]Piperazine Hydrochloride have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with pain signaling. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound demonstrates significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme closely linked to inflammation and pain.
Beyond its pharmacological applications, 1-[4-(Methylthio)benzyl]Piperazine Hydrochloride has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for constructing novel materials with tailored electronic characteristics, such as semiconductors and conductive polymers.
In conclusion, 1-[4-(Methylthio)benzyl]Piperazine Hydrochloride, CAS number 1609403-77-1, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable tool for future research and development in both medicinal chemistry and materials science.
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